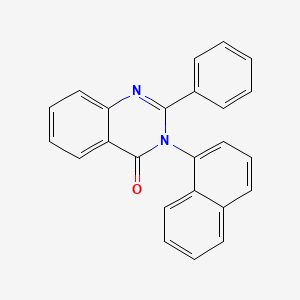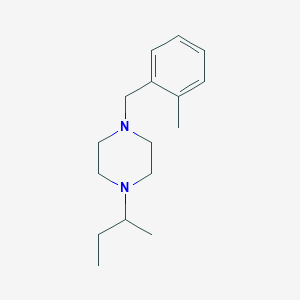![molecular formula C22H21FN4O B10879750 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains an indole moiety. Its chemical structure is as follows:
Structure:(4Z)-2-(4-fluorophenyl)-4-(1-[2-(1H-indol-3-yl)ethyl]aminoethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of an indole derivative with a fluorophenyl hydrazine under appropriate conditions. The reaction typically proceeds through a cyclization step to form the pyrazolone ring.
Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound using modified versions of the established synthetic routes.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the pyrazolone ring can yield different products.
Substitution: Substituents on the phenyl and indole rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products: The major products depend on the specific reaction conditions and substituents. Oxidation may yield oxo derivatives, while reduction could lead to saturated analogs.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates.
Catalysis: The pyrazolone scaffold can serve as a ligand in transition metal catalysis.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuropharmacology: The indole moiety suggests potential neurological effects.
Dye Synthesis: The fluorophenyl group makes it useful in dye chemistry.
Agrochemicals: Derivatives may find applications in crop protection.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, possibly related to cell signaling pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same substituents, we can compare it to other pyrazolones and indole-containing compounds. Notable related compounds include :
Indomethacin: An indole-based nonsteroidal anti-inflammatory drug.
Curcumin: Contains a pyrazolone-like moiety and has diverse biological effects.
: Reference: ChemSpider
Propriétés
Formule moléculaire |
C22H21FN4O |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3 |
Clé InChI |
BNOOVCYWPDNMQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)


![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
